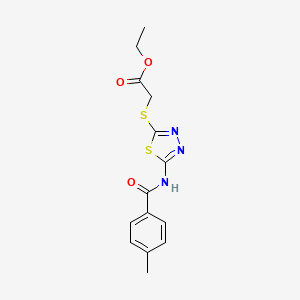
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound with a complex structure It falls under the category of organic compounds, more specifically thiazoles, which are known for their presence in various biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple reaction steps starting with the formation of the thiadiazole core. One common approach is as follows:
Formation of 1,3,4-thiadiazole core: : The 1,3,4-thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with various acylating agents.
Introduction of Benzamido group: : The methylbenzamido moiety is introduced by acylation of the thiadiazole intermediate using 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Thioacetate linkage formation: : The ethylthioacetate moiety is added through a nucleophilic substitution reaction involving the thiadiazole derivative and ethyl chloroacetate.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yields and purity. This might include the use of continuous flow reactors, automated synthesisers, and stringent purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the acetyl group or the reduction of the thiadiazole ring.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the thiadiazole ring or the benzamido group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as lithium aluminium hydride or hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents, nucleophiles like amines, or electrophiles like alkyl halides.
Major Products
Sulfoxides and sulfones: from oxidation.
Desulfurized products or thiadiazole ring-reduced products: from reduction.
Various substituted derivatives: from substitution reactions.
科学研究应用
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Potentially used in the study of enzyme inhibitors due to the presence of the benzamido and thiadiazole groups, which are common pharmacophores.
Medicine: : Investigated for its potential as an antimicrobial or anticancer agent, given the biological activity of many thiadiazole derivatives.
Industry: : Utilized in the development of specialty chemicals, including advanced materials with specific electronic or photophysical properties.
作用机制
Molecular Targets and Pathways
The biological activity of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate likely involves interaction with various molecular targets such as enzymes or receptors. The mechanism of action can include:
Enzyme inhibition: : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.
Receptor binding: : It may bind to certain receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-(4-chlorobenzamido)thiazol-4-ylthio)acetate
Methyl 2-(5-(benzamido)thiazol-2-ylthio)acetate
Comparison
Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the specific incorporation of the 4-methylbenzamido group and the 1,3,4-thiadiazole core, which might confer distinct biological activities compared to its analogs. The presence of different substituents can significantly impact the compound's reactivity, solubility, and overall bioactivity, making it valuable for targeted scientific investigations.
This is a broad overview of this compound, encapsulating its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry. Got any thoughts or more details to add?
属性
IUPAC Name |
ethyl 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSPZUDAOIAOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
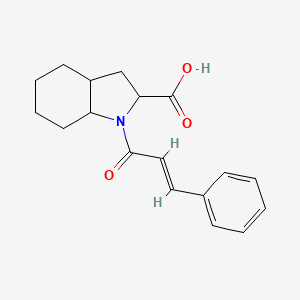
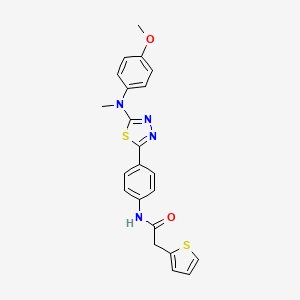
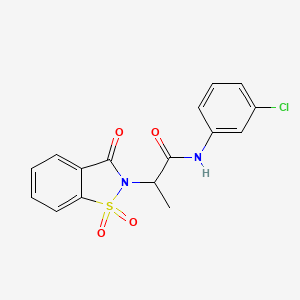
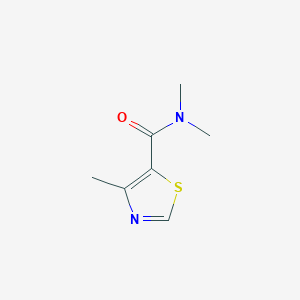
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2895327.png)
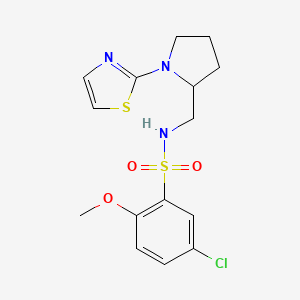
![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)
![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)
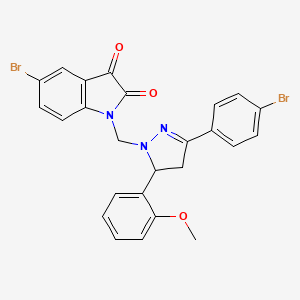
![5-(2,6-difluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2895339.png)

![5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2895342.png)

